Benzoin
Overview
Description
Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. This compound appears as off-white crystals with a light camphor-like odor. It is synthesized from benzaldehyde in the this compound condensation reaction .
Mechanism of Action
Target of Action
Benzoin is a white crystalline compound prepared by the condensation of benzaldehyde in potassium cyanide . It is primarily composed of benzoic acid, cinnamic acid, and their derivatives . .
Mode of Action
It is known that this compound resin exhibits antiseptic properties
Biochemical Pathways
This compound is revealed to mainly contain benzoic acid, cinnamic acid, and their derivatives in primary volatile compounds and triterpenoids and lignans in dominant nonvolatile compounds . .
Result of Action
It is known that this compound resin exhibits antiseptic properties , suggesting it may have effects at the cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the chemical constituents of this compound are influenced by the place of its geography, origin, and climatic conditions . .
Biochemical Analysis
Biochemical Properties
Benzoin usually contains benzaldehyde, benzoic acid, benzyl benzoate cinnamic acid, and vanillin . Its chemical composition is influenced by the place of its origin, geographical, and climatic conditions . This compound has been used traditionally for the treatment of skin diseases, arthritis, wounds, muscle pain, anxiety, and nervous disorders .
Cellular Effects
It has been traditionally used for the treatment of skin diseases, suggesting that it may have effects on skin cells .
Molecular Mechanism
It is known that this compound contains benzaldehyde, benzoic acid, benzyl benzoate cinnamic acid, and vanillin , which may interact with biomolecules in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzoin is through the this compound condensation reaction. This reaction involves the coupling of two molecules of benzaldehyde in the presence of a cyanide ion or thiamine (vitamin B1) as a catalyst. The reaction proceeds as follows :
- Dissolve thiamine hydrochloride in water and add ethanol.
- Cool the solution in an ice bath and add a cold solution of sodium hydroxide.
- Add benzaldehyde to the mixture and adjust the pH to 8.0-9.0.
- Heat the solution in a water bath at 60-70°C for 1 hour.
- Cool the solution, filter the precipitate, and recrystallize the product from ethanol/water.
Industrial Production Methods: Industrial production of this compound typically follows the same this compound condensation reaction but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may use continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to benzil using oxidizing agents such as copper(II), nitric acid, or oxone.
Reduction: this compound can be reduced to hydrothis compound using sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Copper(II), nitric acid, oxone, atmospheric oxygen with basic alumina in dichloromethane.
Reduction: Sodium borohydride in ethanol, followed by acidification with hydrochloric acid.
Major Products:
Oxidation: Benzil
Reduction: Hydrothis compound (mixture of erythro and threo isomers)
Scientific Research Applications
Benzoin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Benzoin is unique among hydroxy ketones due to its specific structure and reactivity. Similar compounds include:
Benzil: The oxidized form of this compound, used as a photoinitiator.
Hydrothis compound: The reduced form of this compound, used in various organic synthesis applications.
Benzaldehyde: The starting material for the synthesis of this compound.
This compound’s uniqueness lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2, Array | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZOIN | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020144 | |
Record name | Benzoin | |
Source | EPA DSSTox | |
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Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |
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Record name | Benzoin | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
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Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
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Boiling Point |
651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
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Record name | Benzoin | |
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Record name | Benzoin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
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Record name | BENZOIN | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |
Record name | BENZOIN | |
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URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Benzoin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZOIN | |
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Vapor Pressure |
1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
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Color/Form |
PALE YELLOW CRYSTALS, WHITE CRYSTALS | |
CAS No. |
119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |
Record name | BENZOIN | |
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URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (±)-Benzoin | |
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Record name | Benzoin | |
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Record name | Benzoin tincture | |
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Record name | Benzoin | |
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Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |
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Record name | BENZOIN, (±)- | |
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Record name | BENZOIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
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Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |
Record name | BENZOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19863 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZOIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzoin?
A1: this compound (2-hydroxy-1,2-diphenylethanone) has a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: this compound can be characterized using several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , ]
- IR spectroscopy reveals characteristic peaks corresponding to the hydroxyl (O-H), carbonyl (C=O), and aromatic ring vibrations. [, ]
- NMR spectroscopy provides information about the hydrogen and carbon environments in the molecule, allowing for structural confirmation. [, , ]
- MS can be used to determine the molecular weight and fragmentation pattern of this compound. []
Q3: Can you elaborate on the significance of hydrogen bonding in this compound and its derivatives?
A3: Hydrogen bonding plays a crucial role in the properties and applications of this compound and its derivatives. In polymeric sorbents containing this compound moieties, hydrogen bonding between the polymer and this compound contributes to enantioselective interactions with chiral molecules like this compound enantiomers. [] Additionally, in the solid state, cyclotetrathis compound molecules self-assemble through extensive hydrogen bonding between their α-hydroxyketone groups, leading to the formation of microporous 3D frameworks with nanotube channels. []
Q4: How is this compound utilized in polymer chemistry?
A4: this compound and its derivatives, particularly this compound ethers, are widely employed as photoinitiators in polymerization reactions. Upon irradiation with UV light, they undergo photocleavage to generate reactive radicals, which initiate the polymerization process. [, , , ]
Q5: What is the mechanism of photoinitiation by this compound ethers in polymerization?
A5: this compound ethers undergo Norrish Type I photocleavage upon UV irradiation, resulting in the formation of benzoyl and α-alkoxybenzyl radicals. These radicals can then initiate the polymerization of monomers such as methyl methacrylate and methyl acrylate. Studies using 14C-labeled this compound methyl ethers confirmed this mechanism and refuted previous proposals involving excited-state copolymerization. []
Q6: How does the structure of a this compound derivative influence its photoinitiation efficiency?
A6: The structure of a this compound derivative significantly impacts its photoinitiation efficiency. Research has shown that ring substituents and polycyclic aromatic rings can affect the photoreactivity of benzylthis compound benzyl ethers. [] For instance, replacing the benzoyl group in this compound with a mesitoyl group (as in 2,4,6-trimethylthis compound) leads to a decrease in polymerization initiation efficiency. This difference in reactivity highlights the influence of substituents on radical generation and subsequent initiation processes. []
Q7: How do this compound derivatives behave as catalysts in organic synthesis?
A7: this compound itself can undergo a retro-benzoin condensation in the presence of a cyanide ion catalyst, yielding deoxythis compound and the corresponding aldehyde or heteroarene. This reaction is particularly useful in synthesizing ketones and diverse heterocyclic compounds. [, ]
Q8: What factors influence the selectivity of cyanide-catalyzed reactions involving this compound derivatives?
A8: The selectivity of cyanide-catalyzed reactions with this compound derivatives depends on the nature of the substituents on the this compound molecule and the reaction conditions. In some cases, retro-benzoin condensation occurs, while in others, a competing benzyl migration pathway may predominate, leading to different products. []
Q9: Are there any specific applications of this compound derivatives in asymmetric synthesis?
A9: Yes, this compound has been employed in the synthesis of [2,3-(13)C(2),(15)N]-L-alanine, an isotopically labeled amino acid. This synthesis utilizes lipase TL-mediated kinetic resolution to obtain optically pure (R)-benzoin, which is then further transformed into the target molecule. []
Q10: How is computational chemistry used to study this compound and its derivatives?
A10: Computational methods like density functional theory (DFT) help model the interactions of this compound and its derivatives with other molecules. These simulations provide insights into the structural features responsible for enantioselectivity in chiral separations, hydrogen bonding patterns, and other relevant properties. []
Q11: What is the significance of SAR studies in understanding this compound's biological activity?
A11: SAR studies are crucial for elucidating how structural modifications of this compound impact its biological activity, potency, and selectivity. Research on benzil derivatives as carboxylesterase inhibitors demonstrated that the dione moiety, aromatic rings, and specific ring substitutions are essential for inhibitory activity. Halogen substitution, particularly fluorination, significantly influences the inhibitory potency toward various carboxylesterases, providing valuable insights for designing more effective inhibitors. []
Q12: What is known about the stability of this compound and its derivatives?
A12: The stability of this compound compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals. For instance, the stability of Styrax this compound extract and fractions can be enhanced by adding cosolvents like propylene glycol, polyethylene glycol, and triethanolamine. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.